molecular formula C27H25N5O2 B607155 4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine

4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine

Cat. No. B607155
M. Wt: 451.5 g/mol
InChI Key: DXLXRNZCYAYUED-UHFFFAOYSA-N
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Scientific Research Applications

DMH2 has a wide range of applications in scientific research, including:

Mechanism of Action

DMH2 exerts its effects by antagonizing BMP type I receptors, specifically ALK3, ALK6, and ALK2. It downregulates the expression of Id1 and Id3 proteins, leading to the inhibition of cell proliferation and induction of cell death in cancer cells. The molecular targets include BMP receptors and downstream signaling pathways involving Smad proteins .

Similar Compounds:

  • DMH1
  • LDN-193189
  • Dorsomorphin

Comparison: DMH2 is unique in its high selectivity for BMP type I receptors and its potent inhibitory effects on BMP signaling. Compared to DMH1 and LDN-193189, DMH2 demonstrates greater efficacy in downregulating Id1 and Id3 proteins and inhibiting cell proliferation .

Future Directions

The compound has been studied for its effects on cellular autophagy responses . It could potentially be further investigated for its effects on other cellular processes and its potential applications in biomedical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and reagents like potassium carbonate (K2CO3) under controlled temperatures .

Industrial Production Methods: Industrial production of DMH2 involves scaling up the laboratory synthesis process. The key steps include:

Chemical Reactions Analysis

Types of Reactions: DMH2 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of DMH2, which can be further analyzed for their biological activity .

properties

IUPAC Name

4-[2-[4-(3-quinolin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O2/c1-2-4-26-24(3-1)23(9-10-28-26)25-18-30-32-19-21(17-29-27(25)32)20-5-7-22(8-6-20)34-16-13-31-11-14-33-15-12-31/h1-10,17-19H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLXRNZCYAYUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does 4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine (DMH2) interact with its target and what are the downstream effects?

A: DMH2 acts as an antagonist of activin receptor-like kinase 3 (ALK3), a type of BMP receptor []. By binding to ALK3, DMH2 blocks the phosphorylation of SMAD proteins, which are downstream signaling molecules in the BMP pathway []. This inhibition of BMP signaling ultimately leads to enhanced liver regeneration after partial hepatectomy [].

Q2: What is the evidence for the in vivo efficacy of DMH2 in promoting liver regeneration?

A: In the study by [], DMH2 was tested in a mouse model of partial hepatectomy. The researchers found that administration of DMH2 led to a significant increase in liver weight compared to control animals, indicating enhanced liver regeneration []. Additionally, they observed that DMH2 treatment increased serum interleukin-6 levels and signal transducer and activator of transcription 3 phosphorylation in the liver, both of which are associated with liver regeneration [].

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